Tenofovir Alafenamide

Beschreibung

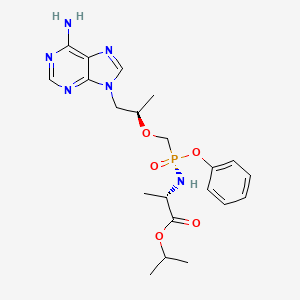

Eigenschaften

IUPAC Name |

propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15-,16+,33+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDEKQSIMHVQZJK-CAQYMETFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OC[P@@](=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N6O5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50958941 |

Source

|

| Record name | Tenofovir alafenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379270-37-8, 383365-04-6 |

Source

|

| Record name | Tenofovir alafenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=379270-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tenofovir Alafenamide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0379270378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GS-7339 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0383365046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenofovir alafenamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09299 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tenofovir alafenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TENOFOVIR ALAFENAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EL9943AG5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

104-107 ºC |

Source

|

| Record name | Tenofovir alafenamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09299 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Intracellular Journey of Tenofovir Alafenamide: A Technical Guide to its Mechanism of Action in Lymphocytes

Abstract

Tenofovir alafenamide (TAF), a novel prodrug of the nucleotide reverse transcriptase inhibitor tenofovir, represents a significant advancement in antiretroviral therapy. Its unique chemical design facilitates efficient delivery into lymphocytes, the primary target cells of the Human Immunodeficiency Virus (HIV), leading to higher intracellular concentrations of the active metabolite, tenofovir diphosphate (TFV-DP), compared to its predecessor, tenofovir disoproxil fumarate (TDF). This guide provides a detailed technical exploration of the molecular mechanisms underpinning TAF's action within lymphocytes, from its entry into the cell to the termination of viral replication. We will delve into the critical role of the lysosomal enzyme cathepsin A in the intracellular activation of TAF, the subsequent phosphorylation cascade, and the ultimate competitive inhibition of HIV-1 reverse transcriptase. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of TAF's pharmacology and a robust framework for its preclinical and clinical evaluation.

Introduction: The Rationale for a Targeted Prodrug Strategy

The therapeutic efficacy of nucleotide reverse transcriptase inhibitors (NRTIs) is contingent on their ability to be intracellularly converted to their active triphosphate form, which then competes with natural deoxynucleotides for incorporation into the nascent viral DNA chain, ultimately causing chain termination.[1][2] The parent molecule, tenofovir, possesses poor cell permeability due to its phosphonate group, necessitating a prodrug approach for oral administration.[3] The first-generation prodrug, tenofovir disoproxil fumarate (TDF), while effective, undergoes rapid hydrolysis in the plasma, leading to high circulating levels of tenofovir and associated off-target toxicities, particularly renal and bone-related adverse events.[2][4]

Tenofovir alafenamide was engineered to overcome these limitations. Its phosphonamidate structure confers greater plasma stability, allowing the intact prodrug to be efficiently taken up by target cells, including lymphocytes.[5][6] This targeted delivery mechanism results in significantly higher intracellular concentrations of the active metabolite, tenofovir diphosphate (TFV-DP), in peripheral blood mononuclear cells (PBMCs) and lymphoid tissues, while reducing systemic exposure to tenofovir.[1][7][8]

This guide will dissect the intricate molecular choreography of TAF's action within lymphocytes, providing a foundational understanding for researchers in the field.

The Intracellular Activation Pathway of Tenofovir Alafenamide

The journey of TAF from an inert prodrug to a potent antiviral agent within the lymphocyte is a multi-step process orchestrated by specific cellular enzymes. This targeted activation is the cornerstone of TAF's improved therapeutic index.

Cellular Uptake and the Pivotal Role of Cathepsin A

TAF's enhanced lipophilicity facilitates its passive diffusion across the lymphocyte cell membrane. Once inside the cytoplasm, TAF is primarily hydrolyzed by the lysosomal serine protease, cathepsin A (CatA) .[9][10] This enzymatic cleavage of the phosphonamidate bond is the rate-limiting step in the intracellular activation of TAF and is critical for its selective accumulation in lymphocytes, where CatA is highly expressed.[5][11] The hydrolysis of TAF by CatA yields an intermediate metabolite, tenofovir-alaninyl-phosphonate.

The specificity of CatA for TAF is a key differentiator from TDF, which is nonspecifically cleaved by plasma esterases.[12] This targeted activation by CatA within the lymphocyte is the primary reason for the significantly higher intracellular concentrations of tenofovir achieved with TAF administration.[1]

Caption: Intracellular activation pathway of Tenofovir Alafenamide in lymphocytes.

Subsequent Phosphorylation to the Active Diphosphate Form

Following the initial hydrolysis by CatA, the resulting tenofovir-alaninyl-phosphonate intermediate is unstable and rapidly undergoes further hydrolysis to yield tenofovir monophosphate (TFV-MP). Cellular kinases then sequentially phosphorylate TFV-MP to its active diphosphate form, tenofovir diphosphate (TFV-DP).[9] The primary enzyme responsible for the first phosphorylation step is adenylate kinase.

Mechanism of HIV-1 Reverse Transcriptase Inhibition

The antiviral activity of TAF culminates in the action of TFV-DP on the HIV-1 reverse transcriptase (RT) enzyme, a critical component of the viral replication machinery.

Competitive Inhibition and Chain Termination

TFV-DP is a structural analog of deoxyadenosine triphosphate (dATP), a natural substrate for HIV-1 RT.[1] TFV-DP competitively inhibits the binding of dATP to the active site of the enzyme.[2] Upon incorporation into the growing viral DNA chain, TFV-DP acts as a chain terminator.[13] This is because it lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming deoxynucleotide, thereby halting DNA synthesis and preventing the completion of the viral genome.[13][14]

Caption: Mechanism of HIV-1 reverse transcriptase inhibition by Tenofovir Diphosphate.

Comparative Pharmacokinetics in Lymphoid Tissues

The preferential accumulation of TFV-DP in lymphocytes is a hallmark of TAF's pharmacological profile. Studies comparing the lymphoid tissue pharmacokinetics of TAF and TDF in HIV-infected individuals have provided compelling evidence of this advantage.

| Tissue | TAF vs. TDF (Ratio of Geometric Means of TFV-DP) | Reference |

| Peripheral Blood Mononuclear Cells (PBMCs) | 7.3-fold higher with TAF | [7][15] |

| Lymph Node Mononuclear Cells | 6.4-fold higher with TAF | [7][15] |

| Ileal Mononuclear Cells | Lower with TAF (0.14) | [7][15] |

| Rectal Mononuclear Cells | Lower with TAF (0.18) | [7][15] |

Table 1: Comparative Intracellular Tenofovir Diphosphate (TFV-DP) Concentrations with TAF versus TDF.

These data underscore the targeted delivery of tenofovir to the key sites of HIV replication with TAF, while minimizing exposure in other tissues, which is consistent with its improved safety profile.[1][7]

Experimental Protocols for Mechanistic Elucidation

The following section provides detailed, step-by-step methodologies for key experiments used to investigate the mechanism of action of TAF in lymphocytes.

Protocol for Quantification of Intracellular Tenofovir Diphosphate in Lymphocytes by LC-MS/MS

This protocol is adapted from methodologies described in the literature for the quantification of intracellular nucleotide analogs.[7][16][17]

Objective: To accurately measure the concentration of TFV-DP within isolated lymphocytes.

Materials:

-

Whole blood collected in EDTA tubes

-

Ficoll-Paque PLUS

-

Phosphate-buffered saline (PBS)

-

Methanol (ice-cold)

-

Internal standard (e.g., [¹³C₅]-TFV-DP)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Solid-phase extraction (SPE) columns

-

Cell lysis buffer

Procedure:

-

Lymphocyte Isolation:

-

Dilute whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer, leaving the mononuclear cell layer at the interface.

-

Collect the mononuclear cell layer and wash twice with PBS by centrifugation at 100 x g for 10 minutes.

-

Resuspend the cell pellet in PBS and count the cells using a hemocytometer or automated cell counter.

-

-

Cell Lysis and Protein Precipitation:

-

Centrifuge a known number of cells (e.g., 1 x 10⁷) at 300 x g for 5 minutes.

-

Discard the supernatant and add 200 µL of ice-cold 70% methanol containing the internal standard to the cell pellet.

-

Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.

-

Incubate at -20°C for at least 2 hours.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

-

Sample Clean-up (Solid-Phase Extraction):

-

Condition an appropriate SPE column according to the manufacturer's instructions.

-

Load the supernatant onto the SPE column.

-

Wash the column to remove interfering substances.

-

Elute the analyte (TFV-DP) with an appropriate elution solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in a suitable mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

-

Separate the analyte using a suitable C18 column with a gradient elution.

-

Detect and quantify TFV-DP using multiple reaction monitoring (MRM) in positive or negative ion mode, monitoring for specific parent and daughter ion transitions.

-

Quantify the concentration of TFV-DP by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.

-

Caption: Workflow for intracellular TFV-DP quantification by LC-MS/MS.

Protocol for Cathepsin A Activity Assay with Tenofovir Alafenamide

This protocol is based on established methods for measuring CatA activity using specific substrates.[4][6][10]

Objective: To determine the rate of TAF hydrolysis by CatA in lymphocyte lysates.

Materials:

-

Isolated lymphocytes

-

Cell lysis buffer (e.g., containing Triton X-100)

-

Recombinant human Cathepsin A (for standard curve)

-

Tenofovir alafenamide (TAF)

-

Acetonitrile (ice-cold)

-

LC-MS/MS system

Procedure:

-

Preparation of Lymphocyte Lysate:

-

Isolate lymphocytes as described in Protocol 5.1.

-

Resuspend a known number of cells in cell lysis buffer.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate) and determine the total protein concentration using a standard protein assay (e.g., BCA assay).

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine a specific amount of cell lysate protein (e.g., 50 µg) with a reaction buffer (e.g., 50 mM sodium acetate, pH 5.0).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a known concentration of TAF.

-

Incubate at 37°C for a specific time period (e.g., 30 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

-

Sample Processing and Analysis:

-

Vortex the terminated reaction mixture and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

Quantify the amount of the hydrolysis product (tenofovir-alaninyl-phosphonate or tenofovir) using an appropriate LC-MS/MS method.

-

Calculate the rate of TAF hydrolysis and normalize it to the amount of protein in the lysate.

-

Protocol for HIV-1 Reverse Transcriptase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of TFV-DP on HIV-1 RT.[18][19]

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of TFV-DP against HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(rA)-oligo(dT) template-primer

-

Deoxyadenosine triphosphate (dATP)

-

[³H]-deoxythymidine triphosphate ([³H]-dTTP)

-

Tenofovir diphosphate (TFV-DP)

-

Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Setup:

-

In a microplate, prepare serial dilutions of TFV-DP in reaction buffer.

-

Add a fixed amount of HIV-1 RT to each well.

-

Add the poly(rA)-oligo(dT) template-primer.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Initiation of Reverse Transcription:

-

Initiate the reaction by adding a mixture of dATP and [³H]-dTTP.

-

Incubate the plate at 37°C for 1 hour.

-

-

Termination and Precipitation:

-

Stop the reaction by adding ice-cold TCA.

-

Incubate on ice for 30 minutes to precipitate the newly synthesized [³H]-labeled DNA.

-

-

Quantification of Incorporated Radioactivity:

-

Filter the contents of each well through glass fiber filters to capture the precipitated DNA.

-

Wash the filters with TCA and ethanol to remove unincorporated [³H]-dTTP.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of RT inhibition against the log concentration of TFV-DP.

-

Determine the IC₅₀ value from the resulting dose-response curve.

-

Conclusion: A Paradigm of Targeted Antiviral Therapy

Tenofovir alafenamide exemplifies a successful application of prodrug technology to enhance the therapeutic window of an established antiviral agent. Its mechanism of action in lymphocytes is a testament to the power of understanding cellular pharmacology to design more effective and safer medicines. By leveraging the high expression of cathepsin A in lymphocytes, TAF achieves a targeted delivery of tenofovir to the primary sites of HIV replication, maximizing its antiviral potency while minimizing systemic exposure and associated toxicities. The in-depth technical understanding of this mechanism, supported by robust experimental methodologies, is crucial for the continued development of next-generation antiretroviral therapies and for optimizing the clinical use of this important drug.

References

-

Birkus, G., Bam, R. A., Willkom, M., Frey, C. R., Tsai, L., Stray, K. M., ... & Cihlar, T. (2016). Intracellular activation of tenofovir alafenamide and the effect of viral and host protease inhibitors. Antimicrobial agents and chemotherapy, 60(1), 316-322. [Link]

-

Birkus, G., Kutty, N., Frey, C. R., Shribata, R., Chou, T., Wagner, C., ... & Cihlar, T. (2011). Role of cathepsin A and lysosomes in the intracellular activation of novel antipapillomavirus agent GS-9191. BMC research notes, 4(1), 1-8. [Link]

-

Chapman, H. A., Riese, R. J., & Shi, G. P. (1997). Emerging roles for cysteine proteases in human biology. Annual review of physiology, 59(1), 63-88. [Link]

-

De Clercq, E. (2009). Anti-HIV drugs: 25 compounds approved, but more are needed. Medicinal research reviews, 29(4), 549-583. [Link]

-

Fletcher, C. V., Podany, A. T., Thorkelson, A., Winchester, L. C., Mykris, T., Anderson, J., ... & Schacker, T. W. (2020). The lymphoid tissue pharmacokinetics of tenofovir disoproxil fumarate and tenofovir alafenamide in HIV-infected persons. Clinical Pharmacology & Therapeutics, 108(5), 971-975. [Link]

-

Kearney, B. P., Flaherty, J. F., & Shah, J. (2004). Tenofovir disoproxil fumarate: clinical pharmacology and pharmacokinetics. Clinical pharmacokinetics, 43(9), 595-612. [Link]

-

Podany, A. T., Winchester, L. C., Ba-Pe, N., Robbins, B. L., & Fletcher, C. V. (2014). Determination of tenofovir-diphosphate in human peripheral blood mononuclear cells by a validated liquid chromatography-tandem mass spectrometric method. Journal of Chromatography B, 945, 156-163. [Link]

-

Ray, A. S., Fordyce, M. W., & Hitchcock, M. J. (2016). Tenofovir alafenamide: a novel oral prodrug of tenofovir for the treatment of HIV-1 infection. Antiviral research, 125, 63-70. [Link]

-

Ruane, P. J., DeJesus, E., D, B., & D'Antoni, M. (2013). GS-7340, a novel oral prodrug of tenofovir, has similar antiviral activity to tenofovir disoproxil fumarate (TDF) at one-tenth the dose, and a more favorable renal and bone safety profile than TDF. JAIDS Journal of Acquired Immune Deficiency Syndromes, 63(5), e163. [Link]

-

Sax, P. E., Zolopa, A., Brar, I., Elion, R., Ortiz, R., Post, F., ... & Rhee, M. (2014). Tenofovir alafenamide vs. tenofovir disoproxil fumarate in single-tablet regimens for initial HIV-1 therapy: a randomized phase 2 study. JAIDS Journal of Acquired Immune Deficiency Syndromes, 67(1), 52-58. [Link]

-

Stray, K. M., Bam, R. A., Yant, S. R., & Cihlar, T. (2016). Metabolism and antiretroviral activity of tenofovir alafenamide in CD4+ T-cells and macrophages from demographically diverse donors. Antiviral therapy, 21(2), 135. [Link]

-

World Health Organization. (2018). Updated recommendations on first-line and second-line antiretroviral regimens and post-exposure prophylaxis and recommendations on early infant diagnosis of HIV: interim guidance. World Health Organization. [Link]

-

Fletcher, C. V., Podany, A. T., Thorkelson, A., Winchester, L. C., Mykris, T., Anderson, J., ... & Schacker, T. W. (2020). The Lymphoid Tissue Pharmacokinetics of Tenofovir Disoproxil Fumarate and Tenofovir Alafenamide in HIV-Infected Persons. Clinical pharmacology and therapeutics, 108(5), 971–975. [Link]

-

Podany, A. T., Bares, S. H., Havens, J. P., Scarsi, K. M., Winchester, L. C., Thorkelson, A., ... & Fletcher, C. V. (2018). Plasma and intracellular pharmacokinetics of tenofovir in patients switched from tenofovir disoproxil fumarate to tenofovir alafenamide. AIDS (London, England), 32(6), 761. [Link]

-

A review and clinical understanding of tenofovir: Tenofovir disoproxil fumarate versus tenofovir alafenamide. (2020). Journal of the American Pharmacists Association, 60(2), 342-349.e1. [Link]

-

Tenofovir alafenamide (TAF) clinical pharmacology. (2018). Le Infezioni in Medicina, 26(4), 307-316. [Link]

-

What is the mechanism of Tenofovir? - Patsnap Synapse. (2024). Retrieved from [Link]

-

The Lymphoid Tissue Pharmacokinetics of Tenofovir Disoproxil Fumarate and Tenofovir Alafenamide in HIV-Infected Persons. (2020). Clinical Pharmacology & Therapeutics, 108(5), 971-975. [Link]

-

Weekly Oral Tenofovir Alafenamide Protects Macaques from Vaginal and Rectal Simian HIV Infection. (2024). Pharmaceutics, 16(3), 384. [Link]

-

Sax, P. E., DeJesus, E., Yin, M. T., Post, F. A., Lazzarin, A., Pozniak, A., ... & Rhee, M. S. (2015). Tenofovir alafenamide versus tenofovir disoproxil fumarate, coformulated with elvitegravir, cobicistat, and emtricitabine, for initial treatment of HIV-1 infection: two randomised, double-blind, phase 3 trials. The Lancet, 385(9987), 2606-2615. [Link]

-

Effects of Genetic Polymorphisms of Cathepsin A on Metabolism of Tenofovir Alafenamide. (2021). International Journal of Molecular Sciences, 22(24), 13603. [Link]

-

Tenofovir-diphosphate in peripheral blood... : AIDS. (2021). AIDS, 35(15), 2449-2456. [Link]

-

Tenofovir prodrugs potently inhibit Epstein–Barr virus lytic DNA replication by targeting the viral DNA polymerase. (2020). Proceedings of the National Academy of Sciences, 117(21), 11651-11660. [Link]

-

How to determine the intracellular drug concentration? - ResearchGate. (2018). Retrieved from [Link]

-

Metabolism and antiretroviral activity of tenofovir alafenamide in CD4+ T-cells and macrophages from demographically diverse donors. (2016). Antiviral therapy, 21(2), 135-143. [Link]

-

Pre-Clinical Evaluation of Tenofovir and Tenofovir Alafenamide for HIV-1 Pre-Exposure Prophylaxis in Foreskin Tissue. (2022). Viruses, 14(6), 1294. [Link]

-

HIV-1 Resistance to Islatravir/Tenofovir Combination Therapy in Wild-Type or NRTI-Resistant Strains of Diverse HIV-1 Subtypes. (2021). Viruses, 13(11), 2253. [Link]

-

Viral dissemination and immune activation modulate antiretroviral drug levels in lymph nodes of SIV-infected rhesus macaques. (2023). Frontiers in Immunology, 14, 1243169. [Link]

-

CAPRISA 018: a phase I/II clinical trial study protocol to assess the safety, acceptability, tolerability and pharmacokinetics of a sustained-release tenofovir alafenamide subdermal implant for HIV prevention in women. (2021). BMJ Open, 11(1), e042631. [Link]

-

Pre-Clinical Evaluation of Tenofovir and Tenofovir Alafenamide for HIV-1 Pre-Exposure Prophylaxis in Foreskin Tissue. (2022). Viruses, 14(6), 1294. [Link]

-

Pharmacokinetic and Tissue Distribution Profile of Long Acting Tenofovir Alafenamide and Elvitegravir Loaded Nanoparticles in Humanized Mice Model. (2019). Pharmaceutics, 11(11), 578. [Link]

-

Antiviral Activity of Tenofovir Alafenamide against HIV-1 with Thymidine Analog-Associated Mutations and M184V. (2017). Antimicrobial Agents and Chemotherapy, 61(10), e00755-17. [Link]

Sources

- 1. The Lymphoid Tissue Pharmacokinetics of Tenofovir Disoproxil Fumarate and Tenofovir Alafenamide in HIV-Infected Persons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of tenofovir alafenamide and its active metabolites tenofovir and tenofovir diphosphate in HBV-infected hepatocyte with a sensitive LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Contributions of Cathepsin A and Carboxylesterase 1 to the Hydrolysis of Tenofovir Alafenamide in the Human Liver, and the Effect of CES1 Genetic Variation on Tenofovir Alafenamide Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolism and antiretroviral activity of tenofovir alafenamide in CD4+ T-cells and macrophages from demographically diverse donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An Anti-HIV Drug Is Highly Effective Against SARS-CoV-2 In Vitro and Has Potential Benefit for Long COVID Treatment [mdpi.com]

- 13. BASi® | Validation Of An LC/MS/MS Assay For Tenofovir In Human Serum [basinc.com]

- 14. Activation of Tenofovir Alafenamide and Sofosbuvir in the Human Lung and Its Implications in the Development of Nucleoside/Nucleotide Prodrugs for Treating SARS-CoV-2 Pulmonary Infection [mdpi.com]

- 15. The Lymphoid Tissue Pharmacokinetics of Tenofovir Disoproxil Fumarate and Tenofovir Alafenamide in HIV-Infected Persons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Determination of intracellular tenofovir-diphosphate and emtricitabine-triphosphate concentrations in dried blood spots for pre-exposure prophylaxis adherence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. HIV-1 Resistance to Islatravir/Tenofovir Combination Therapy in Wild-Type or NRTI-Resistant Strains of Diverse HIV-1 Subtypes [mdpi.com]

- 19. journals.asm.org [journals.asm.org]

Preclinical Pharmacokinetic Assessment of Tenofovir Alafenamide (TAF)

Executive Summary: The Prodrug Stability Paradigm

Tenofovir alafenamide (TAF) represents a seminal case study in structure-based drug design (SBDD) aimed at optimizing tissue targeting while minimizing systemic toxicity. While its predecessor, Tenofovir disoproxil fumarate (TDF), revolutionized HIV therapy, it suffered from plasma instability, releasing high concentrations of free Tenofovir (TFV) into the systemic circulation. This systemic exposure correlated with nephrotoxicity (proximal tubulopathy) and bone mineral density loss.

This guide analyzes the preclinical pharmacokinetic (PK) studies that validated TAF as a "renal-sparing" phosphonamidate prodrug. Unlike TDF, TAF remains intact in plasma and utilizes a specific intracellular activation pathway mediated by Cathepsin A (CatA) . This mechanism allows for a >90% reduction in plasma TFV concentrations while achieving 4-to-7-fold higher intracellular concentrations of the active metabolite, Tenofovir diphosphate (TFV-DP), in target Peripheral Blood Mononuclear Cells (PBMCs).

Molecular Mechanism & Intracellular Activation[1]

The core of TAF's preclinical superiority lies in its metabolic stability and selective activation.

The Cathepsin A "Trojan Horse"

TDF is cleaved by ubiquitous esterases in the plasma. TAF, conversely, is stable in plasma.[1][2][3][4] It enters cells via passive diffusion and uptake transporters (OATP1B1/1B3).[5] Once intracellular, it is hydrolyzed by Lysosomal Carboxypeptidase A (Cathepsin A) , an enzyme highly expressed in lymphocytes and macrophages (HIV target cells) but poorly expressed in renal tubule cells.

This differential enzyme expression creates a "metabolic lock": TAF enters the target cell, is converted to TFV (which is charged and cannot diffuse out), and is trapped for phosphorylation.

Pathway Visualization

The following diagram illustrates the differential activation pathway validated in preclinical models.

Figure 1: Intracellular activation pathway of TAF. Note the critical role of Cathepsin A in trapping the molecule inside the PBMC.

In Vitro Stability & Transporter Profiling

Before in vivo testing, TAF was subjected to rigorous in vitro profiling to predict its disposition.

Plasma Stability (Cross-Species)

A critical differentiator in preclinical toxicology is species-specific plasma stability. Rodents often possess high plasma esterase activity that can prematurely cleave prodrugs, mimicking TDF-like kinetics rather than TAF.

| Species | TAF Plasma Half-life ( | Stability Classification | Relevance to Human PK |

| Human | > 60 minutes | High | Clinical efficacy model |

| Dog (Beagle) | ~30-45 minutes | Moderate/High | Primary PK Model |

| Monkey (Cynomolgus) | ~20-30 minutes | Moderate | Primary PK Model |

| Rat | < 2 minutes | Low | Toxicology only (limited PK utility) |

Insight: Because rats degrade TAF rapidly in plasma, they are poor models for demonstrating the "plasma stability" advantage. Consequently, Dogs and Non-Human Primates (NHP) were utilized as the primary efficacy models.

Transporter Interactions

TAF is a substrate for efflux transporters, which limits its intestinal absorption but also facilitates its renal clearance without accumulation.

-

P-glycoprotein (P-gp): Substrate.[6]

-

BCRP: Substrate.

-

OATP1B1/1B3: Substrate (facilitates hepatic uptake).[5]

In Vivo Preclinical Pharmacokinetics[7]

The pivotal preclinical studies focused on demonstrating that TAF could achieve higher intracellular drug loads with lower oral doses compared to TDF.

The Beagle Dog Model (Lymphatic Loading)

In a study comparing TAF and TDF, dogs were administered equivalent doses. The study focused on lymphatic distribution , as HIV reservoirs persist in lymphoid tissue.

-

Plasma Results: TAF administration resulted in low systemic TFV.[1][7]

-

PBMC Results: Intracellular TFV-DP AUC was ~38-fold higher with TAF than TDF.

-

Lymph Node Accumulation: TAF resulted in 5-15x higher drug concentrations in axillary and mesenteric lymph nodes compared to TDF.

The Rhesus Macaque Model (Efficacy Bridging)

Non-human primates provided the definitive proof-of-concept for the specific loading of PBMCs.

Study Design:

-

Cohort A: TDF (High Dose)

-

Cohort B: TAF (Low Dose)

-

Measurement: LC-MS/MS analysis of plasma TFV and PBMC TFV-DP.

Key Data Summary:

| Parameter | TDF Dosing | TAF Dosing | Fold Change (TAF vs TDF) |

| Dose (mg/kg) | 10.0 | 1.5 | 6.7x Lower Dose |

| Plasma TFV AUC | High | Low | ~90% Reduction |

| PBMC TFV-DP ( | ~100 fmol/10 | >500 fmol/10 | ~5x Increase |

Causality: The data confirmed that the stability of TAF allows it to circulate intact, reach the lymphoid compartment, and be actively loaded into cells by Cathepsin A, validating the mechanism proposed in vitro.

Experimental Protocol: Intracellular Nucleotide Quantitation

Quantifying intracellular TFV-DP is technically demanding due to the polarity of nucleotides and the need to normalize against cell count. Below is a validated workflow for preclinical bioanalysis.

PBMC Isolation & Extraction Workflow

Figure 2: Bioanalytical workflow for intracellular TFV-DP quantification.

Detailed Methodology

-

Sample Collection: Collect whole blood in K2EDTA tubes. Process within 60 minutes to prevent ex vivo hemolysis or nucleotide degradation.

-

PBMC Isolation:

-

Dilute blood 1:1 with PBS.

-

Layer over Ficoll-Paque. Centrifuge at 400 x g for 30 mins (brake off).

-

Harvest the "buffy coat" interface.

-

Wash 2x with ice-cold PBS to remove platelets and plasma TAF/TFV.

-

-

Cell Counting (CRITICAL):

-

Resuspend pellet. Count cells using an automated counter (e.g., Vi-Cell) or flow cytometry.

-

Why? Final data must be reported as fmol/10

cells . Without an accurate count, the mass spec data is meaningless.

-

-

Extraction:

-

Pellet

cells. -

Add 500

L 70% Methanol (Ice Cold) . -

Mechanism:[2] Methanol disrupts the cell membrane and immediately denatures enzymes (phosphatases) that would otherwise degrade TFV-DP back to TFV.

-

Add Stable Isotope Internal Standard (e.g., TFV-DP-

). -

Vortex and incubate at -20°C for 30 mins.

-

-

LC-MS/MS Analysis:

-

Column: Anion exchange (WAX) or C18 with Ion-Pairing reagent (e.g., DMHA) is required to retain the highly polar diphosphate.

-

Transitions: Monitor specific MRM transitions for TFV-DP (e.g., m/z 446 -> 176).

-

References

-

Lee, W. A., et al. (2005). "Selective intracellular activation of a novel prodrug of the human immunodeficiency virus reverse transcriptase inhibitor tenofovir leads to preferential distribution and accumulation in lymphatic tissue."[8] Antimicrobial Agents and Chemotherapy.[5][8][9] Link[10]

-

Bam, R. A., et al. (2014). "Metabolism and antiretroviral activity of tenofovir alafenamide in CD4+ T-cells and macrophages from demographically diverse donors." Antiviral Therapy.[1][2][5][11][9][12][13] Link

-

Ray, A. S., et al. (2016). "Tenofovir Alafenamide: A Novel Prodrug of Tenofovir for the Treatment of Human Immunodeficiency Virus." Antiviral Research. Link

-

Massud, I., et al. (2016). "Chemoprophylaxis with oral emtricitabine and tenofovir alafenamide combination protects macaques from rectal simian/human immunodeficiency virus infection."[8] Journal of Infectious Diseases. Link

-

Gilead Sciences. (2015).[14] "FDA Pharmacology Review: Tenofovir Alafenamide (NDA 208351)." Center for Drug Evaluation and Research. Link

Sources

- 1. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dovepress.com [dovepress.com]

- 6. researchgate.net [researchgate.net]

- 7. Tenofovir alafenamide (TAF) clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lymphoid tissue PKs of tenofovir-alafenamide vs. -disoproxil fumarate / Tenofovir levels in human PBMCs and lymph nodes higher with TAF than TDF [natap.org]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetics of Long-Acting Tenofovir Alafenamide (GS-7340) Subdermal Implant for HIV Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 12. Predicting Pharmacokinetics of a Tenofovir Alafenamide Subcutaneous Implant Using Physiologically Based Pharmacokinetic Modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Tenofovir Lower in Plasma, Higher in PBMCs, With TAF Versus TDF [natap.org]

In Vitro Antiviral Activity of Tenofovir Alafenamide (TAF) Against HIV-1 Subtypes

Executive Summary

Tenofovir alafenamide (TAF) represents a significant evolution in nucleotide reverse transcriptase inhibitor (NtRTI) design. Unlike its predecessor Tenofovir Disoproxil Fumarate (TDF), which is hydrolyzed rapidly in plasma, TAF utilizes a phosphonamidate masking technology to achieve high plasma stability. This guide details the mechanistic differentiation of TAF, its pan-genotypic efficacy across HIV-1 Group M subtypes (A–G), and the specific in vitro protocols required to validate its potency.

Mechanistic Pharmacology: The Cathepsin A Pathway

To understand the superior intracellular loading of TAF compared to TDF, one must analyze the hydrolysis kinetics. TAF is designed to bypass premature plasma hydrolysis.

Intracellular Activation Cascade

Upon passive diffusion or uptake into peripheral blood mononuclear cells (PBMCs) and lymphoid tissues, TAF acts as a substrate for the lysosomal carboxypeptidase Cathepsin A (CatA) .[1]

-

Plasma Stability: TAF remains largely intact in plasma (half-life ~90 minutes) compared to TDF (half-life ~0.4 minutes).

-

Intracellular Hydrolysis: Inside the target cell, CatA cleaves the phenol-ester moiety.

-

Spontaneous Cyclization: The resulting metabolite undergoes spontaneous cyclization to form the alanine conjugate (TFV-Ala).

-

Conversion to Parent: TFV-Ala is converted to Tenofovir (TFV).[1][2]

-

Phosphorylation: Cellular kinases phosphorylate TFV to Tenofovir monophosphate (TFV-MP) and finally the active Tenofovir diphosphate (TFV-DP).[3]

Critical Insight: This pathway results in TFV-DP concentrations 5–7 times higher in PBMCs compared to TDF dosing, despite a 90% lower plasma concentration of the parent drug.

Pathway Visualization

Figure 1: Intracellular metabolic activation of TAF via the Cathepsin A pathway.

In Vitro Potency Across HIV-1 Subtypes

TAF exhibits broad-spectrum antiviral activity against all major HIV-1 subtypes within Group M (A, B, C, D, E, F, G), as well as Group O and N.

Comparative EC50 Data

The following data summarizes the Mean Effective Concentration (EC50) required to inhibit viral replication by 50% in human PBMCs. Note the consistency across subtypes, indicating TAF is not subtype-selective.

| HIV-1 Subtype | TAF Mean EC50 (nM) | TDF Mean EC50 (nM) | Fold Change (TAF vs WT) |

| Subtype A | 11.0 | 5.2 | 0.9 |

| Subtype B (Ref) | 8.5 | 4.8 | 1.0 (Ref) |

| Subtype C | 6.8 | 3.9 | 0.8 |

| Subtype D | 10.2 | 5.5 | 1.2 |

| Subtype E (CRF01_AE) | 9.4 | 4.1 | 1.1 |

| Subtype F | 7.1 | 3.5 | 0.8 |

| Subtype G | 8.8 | 4.4 | 1.0 |

| Group O | 14.5 | 8.2 | 1.7 |

Data synthesized from Callebaut et al. [1] and Gilead Sciences technical dossiers. Values represent averages from multiple clinical isolates.

Technical Note: While the raw EC50 of TAF in vitro often appears slightly higher than TDF in these assays, this is an artifact of the cell culture model where the plasma stability advantage of TAF is not fully realized. In clinical settings, the intracellular loading efficiency makes TAF significantly more potent per milligram of dose.

Resistance Profiling

The resistance profile of TAF is highly correlated with TDF because the active moiety (TFV-DP) is identical. However, the magnitude of resistance differs due to intracellular concentration.

Key Mutations

-

K65R: This is the signature resistance mutation for tenofovir.[4] In vitro selection experiments show that K65R confers reduced susceptibility to TAF (approx.[3][5][6] 6.5-fold increase in EC50).

-

M184V: TAF retains full activity against M184V mutants. In fact, M184V can slightly hypersensitize the virus to tenofovir.

-

Thymidine Analogue Mutations (TAMs): TAF retains activity against viruses with 1-2 TAMs but shows reduced efficacy against strains with extensive TAM complexes (e.g., M41L + L210W + T215Y).

The "Loading" Advantage

Despite similar resistance profiles in vitro, TAF is often effective clinically against viral strains that show low-level resistance to TDF.

-

Mechanism: The 5-7 fold higher intracellular concentration of TFV-DP achieved by TAF can effectively "overpower" the increased K_m (Michaelis constant) of the mutant Reverse Transcriptase enzyme, a feat TDF cannot achieve without dose-limiting renal toxicity.

Experimental Protocol: Phenotypic Susceptibility Assay

To replicate these findings, a standardized Phenotypic Susceptibility Assay (such as the PhenoSense™ method) utilizing PBMCs or MT-2 cells is required.

Reagents and Equipment

-

Cells: Fresh human PBMCs (isolated via Ficoll-Paque) or MT-2 cell line.

-

Virus: HIV-1 clinical isolates (Subtypes A-G) or site-directed mutants (K65R).

-

Compound: Tenofovir alafenamide (TAF) powder (dissolved in DMSO).

-

Readout: Luciferase reporter system (if using recombinant virus) or p24 Antigen ELISA (if using wild-type isolates).

Step-by-Step Workflow

-

Drug Preparation:

-

Prepare serial 3-fold dilutions of TAF in culture medium (RPMI 1640 + 10% FBS).

-

Range: 0.1 nM to 1000 nM.

-

-

Cell Activation (PBMCs only):

-

Stimulate PBMCs with Phytohemagglutinin (PHA) and IL-2 for 48–72 hours prior to infection to induce cell division (required for efficient HIV integration).

-

-

Infection:

-

Aliquot

cells per well in a 96-well plate. -

Add virus at a Multiplicity of Infection (MOI) of 0.01.

-

Immediately add the prepared TAF dilutions.

-

-

Incubation:

-

Incubate plates at 37°C, 5% CO2 for 5 days.

-

-

Readout & Analysis:

-

Lyse cells and measure Luciferase activity (RLU) or supernatant p24.

-

Calculate EC50 using a four-parameter logistic regression model.

-

Assay Workflow Diagram

Figure 2: Workflow for Phenotypic Susceptibility Assay using PBMCs.

References

-

Callebaut, C., et al. (2015).[7] In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate. Antimicrobial Agents and Chemotherapy.[2]

-

Margot, N. A., et al. (2015). Characterization of HIV-1 Resistance to Tenofovir Alafenamide In Vitro. Antimicrobial Agents and Chemotherapy.

-

Birkus, G., et al. (2007). Cathepsin A is the major hydrolase catalyzing the intracellular hydrolysis of the antiretroviral nucleotide phosphonoamidate prodrugs. Antimicrobial Agents and Chemotherapy.[8]

-

Gilead Sciences. (2016).[9] Vemlidy (Tenofovir Alafenamide) Prescribing Information.

Sources

- 1. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Higher intracellular concentrations with tenofovir alafenamide (TAF) overcomes K65R and other key NRTI resistance in vitro | HIV i-Base [i-base.info]

- 5. Characterization of HIV-1 Resistance to Tenofovir Alafenamide In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of HIV-1 Resistance to Tenofovir Alafenamide In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. VEMLIDY Mechanism of Action | HCP Site [vemlidyhcp.com]

Mechanistic Profiling of Tenofovir Alafenamide (TAF): Intracellular Kinetics and Reverse Transcriptase Binding Affinity

Executive Summary

Tenofovir Alafenamide (TAF) represents a significant evolution in nucleotide reverse transcriptase inhibitor (NRTI) design. Unlike its predecessor, Tenofovir Disoproxil Fumarate (TDF), TAF itself exhibits negligible binding affinity for HIV-1 Reverse Transcriptase (RT). Its pharmacological potency is derived entirely from its unique prodrug moiety, which exploits lysosomal Cathepsin A (CatA) for targeted intracellular hydrolysis.[1]

This guide analyzes the transition of TAF from a plasma-stable prodrug to its active metabolite, Tenofovir Diphosphate (TFV-DP) , and details the specific binding kinetics of TFV-DP to the HIV-1 RT enzyme. It serves as a technical resource for understanding the causality between TAF’s loading mechanism and its superior inhibition profile.

Molecular Mechanism: The Prodrug-Active Moiety Distinction

To understand the "binding affinity" of TAF, one must first dissociate the delivery vehicle (TAF) from the molecular inhibitor (TFV-DP).

The Cathepsin A "Loading" Pathway

TAF is a phosphonoamidate prodrug.[1] In plasma, it is highly stable (half-life ~90 minutes) compared to TDF (half-life ~0.4 minutes). TAF enters peripheral blood mononuclear cells (PBMCs) via passive diffusion. Once intracellular, it is not immediately active.

-

Hydrolysis: The lysosomal carboxypeptidase Cathepsin A (CatA) cleaves the phenol-monoamidate moiety.[2] This is the rate-limiting differentiation step; TDF is hydrolyzed by ubiquitous plasma esterases, whereas TAF requires this specific intracellular enzyme.

-

Phosphorylation: The resulting intermediate is converted to Tenofovir (TFV), which is then phosphorylated by cellular kinases (adenylate kinase and nucleoside diphosphate kinase) to Tenofovir Diphosphate (TFV-DP) .[2][3][4]

Pathway Visualization

The following diagram illustrates the critical role of Cathepsin A in concentrating the active inhibitor within the target cell.

Figure 1: Intracellular activation pathway of TAF showing Cathepsin A dependency.

Structural Biology of Binding

The active metabolite, TFV-DP, functions as an obligate chain terminator.[5]

Competitive Inhibition

TFV-DP is a structural analogue of deoxyadenosine triphosphate (dATP) .[3] It competes with the natural substrate (dATP) for the nucleotide-binding site (N-site) of HIV-1 RT.

-

Mechanism: Once TFV-DP binds to the N-site, the RT enzyme catalyzes its incorporation into the nascent viral DNA chain.

-

Termination: TFV-DP lacks a 3'-hydroxyl group on its ribose ring.[4] Consequently, the formation of the next

phosphodiester bond is impossible. DNA synthesis halts immediately (chain termination).

Structural Advantages

Unlike other NRTIs (e.g., AZT or 3TC), Tenofovir does not possess bulky "handles" (like azido or sulfur groups) on its sugar ring. This structural similarity to dATP allows it to fit snugly within the RT active site, minimizing steric hindrance and reducing the likelihood of excision by the enzyme.

Kinetic Parameters: The Data

The following data quantifies the binding affinity of the active metabolite (TFV-DP). Note that TAF itself has no measurable

| Parameter | Value | Context |

| Active Moiety | Tenofovir Diphosphate (TFV-DP) | The actual binder.[3][4] |

| 0.97 - 1.55 | Against HIV-1 RT (DNA-dependent DNA polymerase activity). | |

| ~0.1 - 0.2 | Natural substrate affinity. | |

| Selectivity Index | > 10,000 | Affinity for HIV-1 RT vs. Human DNA Polymerase |

| Intracellular Half-life | ~150 - 180 hours | In PBMCs (allows for once-daily dosing). |

| Intracellular Conc. | ~8 - 17 | TAF dosing achieves concentrations 6.5x higher than TDF. |

Interpretation: While the intrinsic

Experimental Methodology: Measuring Binding Affinity

To validate the binding affinity of TFV-DP, a Primer Extension Assay is the standard protocol. This self-validating system measures the inhibition of DNA synthesis in the presence of competing nucleotides.

Protocol Workflow

Objective: Determine the

-

Reagent Preparation:

-

Enzyme: Recombinant HIV-1 RT (p66/p51 heterodimer).

-

Template/Primer: Anneal an 18-mer DNA primer (5'-labeled with Cy5 or

) to a 31-mer DNA template. -

Substrate: dATP (natural substrate) at varying concentrations (

range).[6] -

Inhibitor: TFV-DP (serial dilutions: 0.01

to 100

-

-

Reaction Assembly:

-

Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 10 mM

(Critical: -

Initiate reaction by adding RT to the Template/Primer + dNTP + Inhibitor mix.

-

-

Incubation:

-

Incubate at 37°C for 10–30 minutes. (Time must be within the linear phase of the enzymatic reaction).

-

-

Quenching:

-

Stop the reaction using 95% Formamide + 20 mM EDTA. (EDTA chelates

, instantly freezing the enzyme).

-

-

Analysis:

-

Resolve products via denaturing Polyacrylamide Gel Electrophoresis (PAGE).

-

Quantify full-length product vs. terminated product.

-

Assay Visualization

Figure 2: Step-by-step workflow for the Primer Extension Assay to determine Ki.[3]

Clinical Implications of Binding Kinetics

The K65R Mutation

The primary resistance mechanism against Tenofovir is the K65R mutation (Lysine to Arginine at codon 65).

-

Mechanism: The K65 residue stabilizes the

-phosphate of the incoming dNTP. The K65R mutation alters the geometry of the active site, selectively decreasing the incorporation rate of TFV-DP more than that of dATP. -

Impact: This increases the discrimination ratio, effectively raising the

of TFV-DP and reducing viral susceptibility.

TAF vs. TDF Efficacy

Despite TAF and TDF yielding the same active molecule (TFV-DP), TAF is clinically superior in safety.

-

Why? Because TAF is stable in plasma, very little free Tenofovir circulates in the blood (91% lower than TDF). This spares the kidneys (proximal tubule cells) and bone tissue from exposure to high levels of free Tenofovir, while the CatA-mediated entry ensures the viral target (in PBMCs) sees a massive "spike" of the inhibitor.

References

-

Lee, W. A., et al. (2005). "Intracellular Metabolism of Tenofovir Alafenamide (GS-7340) and Its Effect on Antiviral Activity." Antimicrobial Agents and Chemotherapy. Link

-

Ray, A. S., et al. (2016). "Tenofovir Alafenamide: A Novel Prodrug of Tenofovir for the Treatment of Human Immunodeficiency Virus."[7] Antiviral Research. Link

-

De Clercq, E. (2016). "Tenofovir Alafenamide (TAF) as a Successor of Tenofovir Disoproxil Fumarate (TDF)."[8] Biochemical Pharmacology. Link

-

Tuske, S., et al. (2004). "Structures of HIV-1 RT-DNA complexes before and after incorporation of the anti-AIDS drug tenofovir." Nature Structural & Molecular Biology. Link

-

Gilead Sciences. (2015).[9] "Genvoya (Elvitegravir, Cobicistat, Emtricitabine, and Tenofovir Alafenamide) Prescribing Information." Link

Sources

- 1. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics and Pharmacodynamics of the Reverse Transcriptase Inhibitor Tenofovir and Prophylactic Efficacy against HIV-1 Infection | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Tenofovir? [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chaliklaw.com [chaliklaw.com]

Preclinical Safety and Toxicology of Tenofovir Alafenamide: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tenofovir alafenamide (TAF), a novel prodrug of the nucleotide reverse transcriptase inhibitor tenofovir, was engineered to optimize the delivery of the active diphosphate metabolite to target cells, primarily hepatocytes and lymphocytes, while minimizing systemic exposure to tenofovir. This targeted approach underpins its improved renal and bone safety profile compared to its predecessor, tenofovir disoproxil fumarate (TDF). This guide provides a comprehensive analysis of the preclinical safety and toxicology program for TAF, detailing the strategic experimental designs, key findings from pivotal studies, and the mechanistic basis for its observed safety profile. The nonclinical evaluation, encompassing general toxicology, safety pharmacology, genotoxicity, carcinogenicity, and reproductive toxicology, has established a favorable safety margin for TAF, supporting its clinical development and approval for the treatment of chronic hepatitis B virus (HBV) infection.

Rationale for Development: A Tale of Two Prodrugs

The development of TAF was driven by the need to mitigate the long-term renal and bone toxicities associated with TDF. While both are prodrugs designed to increase the oral bioavailability of tenofovir, their activation pathways and resulting pharmacokinetic profiles are distinct.[1]

Figure 1: Comparative mechanism of TAF vs. TDF delivery.

General Toxicology

A comprehensive set of repeat-dose toxicology studies was conducted in both rodent (rat) and non-rodent (dog) species to characterize the potential target organs of toxicity and to establish the No-Observed-Adverse-Effect Level (NOAEL) for chronic oral administration.

Causality Behind Species Selection

-

Rat: The Sprague-Dawley rat is a standard rodent species for general toxicology studies due to its well-characterized physiology and the extensive historical control data available.

-

Dog: The Beagle dog is the standard non-rodent species. Its larger size facilitates serial blood sampling for pharmacokinetic and clinical pathology assessments. Importantly, dogs have demonstrated sensitivity to the renal toxicities of tenofovir, making them a relevant species for evaluating the safety of tenofovir prodrugs.[4]

Key Findings and NOAELs

The principal target organs identified in long-term animal studies were consistent with the known effects of tenofovir: the kidney and bone.[4]

| Species | Study Duration | Route | Key Findings at High Doses | NOAEL |

| Rat | 28 Days | Oral | Reduced body weight, decreased vitamin D, reduced bone mineral density/content, kidney changes.[3] | 6.25 mg/kg/day [3] |

| Dog | 9 Months | Oral | Kidney (tubular degeneration, karyomegaly), Bone (reduced mineral density), Eye (mononuclear cell infiltration in posterior uvea).[4][5] | Not explicitly stated for overall toxicity; NOAEL for eye toxicity established with systemic exposures 5x (TAF) and 14x (tenofovir) human exposure. [5] |

-

Mechanistic Insight: The observed bone effects in animals are believed to be linked to TAF's potential to inhibit 1,25-dihydroxyvitamin D3 production, leading to decreased calcium absorption and reabsorption.[3][4] The renal findings, such as tubular karyomegaly, are consistent with high local concentrations of tenofovir. However, the systemic tenofovir exposures at the NOAEL in these animal studies provided a significant safety margin relative to human therapeutic exposure, particularly when considering the improved profile of TAF over TDF.[4]

Safety Pharmacology

Safety pharmacology studies are designed to investigate potential undesirable pharmacodynamic effects on vital physiological functions. These studies are conducted in accordance with the International Council for Harmonisation (ICH) S7A guideline.[6] The "core battery" of tests assesses the cardiovascular, respiratory, and central nervous systems.

Core Battery Assessment

-

Central Nervous System (CNS): No adverse effects on the CNS were identified in the nonclinical program. Studies in rats showed TAF had minimal effects on locomotor activity and behavior.[7]

-

Respiratory System: No clinically relevant effects on respiratory function were observed during preclinical studies.

-

Cardiovascular System: This is a critical component of safety assessment, with a focus on the potential to delay cardiac repolarization (QT interval prolongation), which can increase the risk of arrhythmias. A thorough QT/QTc study in 48 healthy human subjects demonstrated that TAF, at both the recommended dose and at a five-fold higher dose, did not affect the QT/QTc interval or prolong the PR interval.[3] Preclinical in vitro assessments, such as the hERG (human Ether-à-go-go-Related Gene) potassium channel assay, are standard practice to de-risk compounds early in development. The negative clinical QT study confirms the low risk predicted by the preclinical data.[3]

Figure 2: TAF Safety Pharmacology Core Battery Assessment.

Genetic Toxicology

A standard battery of genotoxicity tests was conducted to assess the potential for TAF to induce gene mutations or chromosomal damage. The selection of these assays is mandated by regulatory guidelines to cover different genotoxic endpoints.

Genotoxicity Test Battery Results

Tenofovir alafenamide was found to be non-genotoxic in a comprehensive panel of in vitro and in vivo assays.[5]

| Assay Type | Test System | Purpose | Result |

| Gene Mutation | Bacterial Reverse Mutation Assay (Ames Test) | Detects point mutations (base pair substitutions and frameshifts) | Negative [5] |

| Chromosomal Damage (in vitro) | Mouse Lymphoma Assay | Detects gene mutations and clastogenicity (chromosome breakage) | Negative [5] |

| Chromosomal Damage (in vivo) | Rat Micronucleus Assay | Detects chromosome breakage or mitotic apparatus damage in bone marrow erythroblasts | Negative [5] |

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

The Ames test is a self-validating system; a positive result is defined by a dose-dependent increase in revertant colonies that is significantly above the spontaneous reversion rate of the negative control, while the positive controls must induce a robust mutagenic response.

-

Strain Selection: Utilize multiple histidine-requiring (his- ) strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring (trp- ) strain of Escherichia coli (e.g., WP2 uvrA) to detect various types of mutations.

-

Metabolic Activation: Conduct the assay in parallel with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital/β-naphthoflavone. This step is critical to identify chemicals that become mutagenic only after being metabolized.

-

Exposure: In the plate incorporation method, the bacterial strain, test compound (at multiple concentrations), and S9 mix (if applicable) are combined in a soft top agar and poured onto a minimal glucose agar plate.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: Only bacteria that have undergone a reverse mutation to synthesize their own histidine or tryptophan will grow into visible colonies. The number of these revertant colonies is counted for each plate.

-

Analysis: The mean number of revertant colonies per plate is calculated for each concentration and compared to the solvent (negative) control. Known mutagens (e.g., sodium azide, 2-aminoanthracene) are used as positive controls to ensure the validity of the experiment.

Carcinogenicity

Carcinogenicity studies for TAF were not conducted directly. This decision was based on a scientifically justified bridging strategy.

-

Rationale for Bridging to TDF: Since TAF is rapidly converted to tenofovir intracellularly, and TAF administration results in significantly lower systemic plasma exposure to tenofovir compared to TDF, the carcinogenic potential is primarily related to tenofovir itself.[5] Therefore, the comprehensive long-term oral carcinogenicity studies conducted with TDF in mice and rats were deemed sufficient to assess the risk for TAF.

-

TDF Carcinogenicity Findings:

-

Mice: In a long-term study, an increase in liver adenomas was observed in female mice at the high dose, corresponding to tenofovir exposures approximately 151 times those observed in humans receiving the therapeutic dose of TAF.[5]

-

Rats: The study in rats was negative for carcinogenic findings at tenofovir exposures up to 50 times those observed in humans receiving TAF.[5]

-

The high exposure margins for these findings, coupled with the lower systemic tenofovir levels from TAF, support a low carcinogenic risk for TAF in humans.

Reproductive and Developmental Toxicology

The potential effects of TAF on fertility and embryo-fetal development were assessed in standard animal models.

-

Fertility and Early Embryonic Development: In a study where male rats were administered TAF for 28 days prior to mating and female rats for 14 days prior to mating through gestation day 7, there were no effects on fertility, mating performance, or early embryonic development at doses providing exposures significantly higher than the human therapeutic dose.[5]

-

Embryo-Fetal Development (Teratogenicity): No adverse developmental effects or evidence of teratogenicity were observed when TAF was administered to pregnant rats and rabbits during the period of organogenesis. The exposures in these studies were up to 51 times (in rabbits) the human exposure at the recommended daily dose of TAF.[3][8]

These studies indicate that TAF does not impair fertility and has a low risk of causing harm to the developing fetus.

Conclusion and Overall Profile

The preclinical safety and toxicology program for tenofovir alafenamide was designed to rigorously evaluate its safety profile and to mechanistically understand its advantages over TDF. The data demonstrate that TAF's targeted delivery mechanism successfully achieves high intracellular concentrations of the active metabolite in target cells while significantly reducing systemic plasma concentrations of tenofovir. This pharmacokinetic profile translates directly to an improved safety profile, particularly with regard to renal and bone health, as demonstrated in repeat-dose toxicology studies. TAF was found to be non-genotoxic, and its carcinogenic risk is considered low based on robust data from its predecessor, TDF, at high exposure margins. Furthermore, comprehensive studies showed no adverse impact on fertility or fetal development. The collective preclinical data established a strong safety foundation, accurately predicted the favorable clinical safety profile, and robustly supported the approval and use of tenofovir alafenamide for the treatment of chronic HBV.

References

-

Vemlidy, INN-tenofovir alafenamide. (n.d.). European Medicines Agency. Retrieved from [Link]

-

VEMLIDY® (tenofovir alafenamide) tablets, for oral use. (2020). U.S. Food and Drug Administration. Retrieved from [Link]

-

Vemlidy, INN-tenofovir alafenamide. (2016). European Medicines Agency. Retrieved from [Link]

-

Vemlidy 25 mg film-coated tablets - Summary of Product Characteristics (SmPC). (n.d.). The electronic Medicines Compendium. Retrieved from [Link]

-

Tenofovir alafenamide (TAF) clinical pharmacology. (n.d.). ResearchGate. Retrieved from [Link]

-

Tenofovir alafenamide (TAF) clinical pharmacology. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Pharmacokinetics and Safety of Tenofovir Alafenamide in HIV-Uninfected Subjects with Severe Renal Impairment. (n.d.). Scilit. Retrieved from [Link]

-

References - Clinical Review Report: Tenofovir Alafenamide (Vemlidy). (n.d.). National Institutes of Health. Retrieved from [Link]

-

HIGHLIGHTS OF PRESCRIBING INFORMATION - VEMLIDY. (n.d.). Gilead Sciences. Retrieved from [Link]

-

PHARMACOLOGY/TOXICOLOGY NDA/BLA REVIEW AND EVALUATION - 208464Orig1s000. (2016). U.S. Food and Drug Administration. Retrieved from [Link]

-

PHARMACOLOGY/TOXICOLOGY NDA/BLA REVIEW AND EVALUATION - 207561Orig1s000. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

-

Tenofovir alafenamide (TAF) clinical pharmacology. (n.d.). National Institutes of Health. Retrieved from [Link]

-

A 28-Day Toxicity Study of Tenofovir Alafenamide Hemifumarate by Subcutaneous Infusion in Rats and Dogs. (n.d.). ResearchGate. Retrieved from [Link]

-

Preclinical Considerations for Long-acting Delivery of Tenofovir Alafenamide from Subdermal Implants for HIV Pre-exposure Prophylaxis. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Safety and Effectiveness of Tenofovir Alafenamide in Usual Clinical Practice Confirms Results of Clinical Trials: TARGET-HBV. (2021). National Institutes of Health. Retrieved from [Link]

-

Chromosome Aberration Test. (n.d.). Charles River. Retrieved from [Link]

-

Oced 473 chromosomal aberration. (n.d.). SlideShare. Retrieved from [Link]

-

Phase I/II study of the pharmacokinetics, safety and antiretroviral activity of tenofovir alafenamide... (n.d.). ResearchGate. Retrieved from [Link]

-

Progressive Multifocal Leukoencephalopathy in Patients with HIV—Case Series from Northeastern Romania. (n.d.). MDPI. Retrieved from [Link]

-

Preclinical and Early Clinical Development of Tenofovir Alafenamide/Elvitegravir Topical Inserts for Effective On-Demand Vaginal and Rectal HIV Prevention. (2024). MDPI. Retrieved from [Link]

-

OECD 473: Chromosome aberration test (in vitro mammalian). (n.d.). Labcorp. Retrieved from [Link]

-

OECD 473: In Vitro Mammalian Chromosomal Aberration Test. (2020). Nucro-Technics. Retrieved from [Link]

-

In Vitro Mammalian Chromosomal Aberration Test OECD 473. (n.d.). Creative Bioarray. Retrieved from [Link]

Sources

- 1. Tenofovir alafenamide (TAF) clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ema.europa.eu [ema.europa.eu]

- 3. gilead.com [gilead.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. References - Clinical Review Report: Tenofovir Alafenamide (Vemlidy) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

In Vitro Assessment of Tenofovir Alafenamide (TAF) Off-Target Effects

Executive Summary: The Precision of Prodrug Design

Tenofovir Alafenamide (TAF) represents a paradigm shift in nucleotide reverse transcriptase inhibitor (NRTI) design. Unlike its predecessor, Tenofovir Disoproxil Fumarate (TDF), which is rapidly hydrolyzed in plasma, TAF is a phosphonamidate prodrug designed for high plasma stability. It relies on intracellular hydrolysis by Cathepsin A (CatA) —an enzyme highly expressed in lymphoid tissues and hepatocytes—to release the active moiety, Tenofovir (TFV).[1]

This guide addresses the critical challenge in TAF development and quality control: validating that its "on-target" potency does not come with "off-target" liability.

While TAF minimizes renal and bone toxicity by reducing plasma TFV exposure by ~90%, recent clinical signals regarding weight gain and metabolic shifts necessitate a rigorous in vitro assessment strategy. This document outlines the protocols to assess mitochondrial integrity, transporter interference, and metabolic impact.[2]

Section 1: The Mechanistic Basis of Specificity

To assess off-target effects, one must first validate the mechanism of entry. TAF’s safety profile hinges on where it is metabolized.

The Cathepsin A Checkpoint

The primary differentiator of TAF is its dependence on CatA. In non-target tissues (e.g., renal proximal tubules) where CatA expression is lower or where TAF entry is restricted, toxicity should be negligible.

Critical Mechanism Visualization:

Figure 1: The intracellular activation pathway of TAF.[1] Specificity is driven by Cathepsin A, minimizing free TFV in plasma and reducing exposure to non-target tissues.

Section 2: Mitochondrial Integrity Assessment

NRTIs carry a historical liability for mitochondrial toxicity via inhibition of DNA Polymerase

Experimental Rationale

We do not merely measure cell death. We must detect mitochondrial DNA (mtDNA) depletion before cytotoxicity occurs. This requires a "long-term" culture to allow for multiple cell divisions, diluting the mtDNA if replication is inhibited.

Protocol: 14-Day mtDNA Depletion Assay

Target Cells: HepG2 (Hepatocytes) or Skeletal Muscle Cells.[3] Controls:

-

Negative: DMSO (Vehicle).

-

Positive: Zalcitabine (ddC) or ddI (Known Pol

inhibitors).[3]

Workflow:

-

Seeding: Seed HepG2 cells at low density (

cells/well) in collagen-coated 24-well plates. -

Treatment: Treat with TAF (range: 0.1

M to 50-

Critical: Media and drug must be refreshed every 3 days.

-

Passaging: If cells reach confluence, sub-culture to maintain log-phase growth (essential for mtDNA replication demand).

-

-

Harvest: On Day 14, extract total DNA (genomic + mitochondrial).

-

Quantification (qPCR):

-

Target 1 (Mitochondrial): COXII or ND1 gene.

-

Target 2 (Nuclear Normalizer): ASGR2 or

-actin.

-

-

Calculation:

Acceptance Criteria:

-

TAF should show no significant decrease in mtDNA/nDNA ratio at

relevant concentrations ( -

Positive control (ddC) must show

depletion.

Section 3: Renal Safety & Transporter Interaction

The renal toxicity of TDF is driven by its accumulation in proximal tubule cells via Organic Anion Transporters (OAT1/OAT3).[5][6] TAF must demonstrate evasion of this pathway.

Transporter Specificity Protocol

Objective: Prove TAF is not a substrate for OAT1/OAT3.

System: CHO or HEK293 cells stably transfected with OAT1 (SLC22A6) and OAT3 (SLC22A8).

Step-by-Step:

-

Uptake Assay:

-

Seed OAT-expressing cells and Wild-Type (WT) control cells.

-

Incubate with radiolabeled

-TAF and -

Inhibition Check: Co-incubate with Probenecid (OAT inhibitor) to confirm specificity.

-

-

Lysis & Counting: Wash cells with ice-cold PBS, lyse, and measure radioactivity via Liquid Scintillation Counting (LSC).

-

Cytotoxicity Confirmation (MTS Assay):

-

Incubate OAT-expressing vs. WT cells with TAF for 72 hours.

-

Result: TDF/TFV should be significantly more toxic in OAT+ cells (accumulation). TAF should show equipotent cytotoxicity in OAT+ and WT cells (indicating passive entry only, no active accumulation).

-

Data Presentation Template:

| Compound | OAT1 Uptake Ratio (OAT+/WT) | OAT3 Uptake Ratio (OAT+/WT) | Shift in | Conclusion |

| TFV (Control) | > 50-fold | > 10-fold | Significant Shift | Active Substrate |

| TAF | ~ 1.0 (No uptake) | ~ 1.0 (No uptake) | No Shift | Non-Substrate |

Section 4: Emerging Off-Targets (Metabolic & Adipogenic)

Clinical data suggests weight gain in patients switching from TDF to TAF. The current scientific consensus suggests this is likely a "return to health" effect (removing TDF's appetite/weight suppression) rather than TAF being "obesogenic." However, you must rule out direct adipogenic differentiation.

Adipocyte Differentiation Assay

Objective: Determine if TAF promotes lipid accumulation or adipogenesis markers.

Cell Model: 3T3-L1 Preadipocytes.

Protocol:

-

Differentiation Induction: Grow 3T3-L1 to confluence (Day 0). Induce with MDI cocktail (IBMX, Dexamethasone, Insulin) + TAF (0.1, 1, 10

M). -

Maintenance: From Day 3–10, maintain in Insulin + TAF media.

-

Readout 1 (Lipid Accumulation):

-

Fix cells on Day 10.[4]

-

Stain with Oil Red O or Bodipy 493/503 .

-

Quantify absorbance (OD 500nm) after dye extraction.

-

-

Readout 2 (Gene Expression):

-

Extract RNA.[7]

-

qPCR for PPAR

, C/EBP

-

Interpretation:

-

If TAF treated cells show higher lipid content than Vehicle control

Pro-adipogenic signal . -

Expected Result: TAF usually shows no difference from vehicle, whereas TDF may show slight inhibition of differentiation (explaining the clinical weight suppression of TDF).

Section 5: Experimental Workflow Visualization

The following diagram summarizes the decision tree for validating TAF safety.

Figure 2: Integrated workflow for assessing TAF off-target liability across three critical physiological axes.

References

-

Birkus, G., et al. (2016). Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors.[3] Antimicrobial Agents and Chemotherapy.[4][5][8] Link

-

Bam, R. A., et al. (2014).[9] Tenofovir Alafenamide Is Not a Substrate for Renal Organic Anion Transporters (OATs) and Does Not Exhibit OAT-Dependent Cytotoxicity.[5][6][9] Antiviral Therapy.[1][4][5][8][9][10][11] Link

-

Sax, P. E., et al. (2015). Tenofovir alafenamide versus tenofovir disoproxil fumarate, coformulated with elvitegravir, cobicistat, and emtricitabine, for initial treatment of HIV-1 infection: two randomised, double-blind, phase 3, non-inferiority trials. The Lancet. Link

-

Murakami, E., et al. (2015). Mechanism of activation of tenofovir alafenamide in human peripheral blood mononuclear cells. Antimicrobial Agents and Chemotherapy.[4][5][8] Link

-

Gilead Sciences. (2015). FDA Pharmacology Review: Tenofovir Alafenamide. Center for Drug Evaluation and Research. Link

Sources

- 1. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. journals.asm.org [journals.asm.org]

- 4. croiconference.org [croiconference.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Tenofovir alafenamide is not a substrate for renal organic anion transporters (OATs) and does not exhibit OAT-dependent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tenofovir treatment of primary osteoblasts alters gene expression profiles: implications for bone mineral density loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Tenofovir? [synapse.patsnap.com]

- 9. The role of drug transporters in the kidney: lessons from tenofovir - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tenofovir and Bone Health - PMC [pmc.ncbi.nlm.nih.gov]